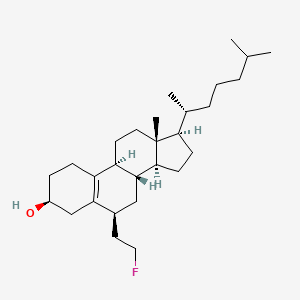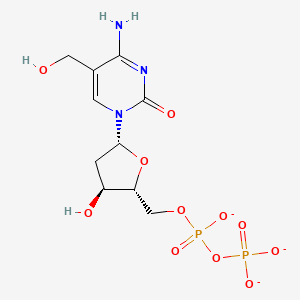
2H-silole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2H-silole is a silole.
Wissenschaftliche Forschungsanwendungen
Electronic Structure and Molecular Engineering of Siloles
Siloles, including 2H-silole, are known for their potential applications in various fields due to their unique electronic structures. Molecular engineering of siloles, particularly through substituent effects, significantly influences their electronic properties, making them suitable for use in organic semiconductors, light-emitting diodes, solar cells, field-effect transistors, and sensors. Understanding how modifications to the electronic structure can control these materials' properties has been a substantial focus of research (Zhan, Barlow, & Marder, 2009).
Light Emission and Nanoaggregation of Siloles
Siloles demonstrate unique behaviors in their light emission properties, influenced by the substituents they carry. Studies have shown that the light emission, nanoaggregation, and restricted intramolecular rotation of siloles can be manipulated by varying the substituents. This property is crucial for applications in light-emitting devices, where the ability to control the emission spectrum and efficiency is vital (Chen et al., 2003).
Synthesis and Applications in Electroluminescence
The synthesis of siloles and their derivatives has been explored to enhance their applications in electroluminescence. Functionalization of siloles, especially at specific positions, plays a crucial role in determining their photoluminescent and electroluminescent properties. These properties make siloles suitable for use in organic light-emitting diodes (OLEDs) and other light-emitting applications, showcasing their versatility and potential in advanced electronic and photonic devices (Lin et al., 2017).
Gas-Phase Synthesis and Reducing Applications
The gas-phase synthesis of silole, a more obscure class of organosilicon molecules, has been achieved, providing a clean and versatile method for accessing substituted siloles. Additionally, silole derivatives have been used as reducing agents, showcasing their potential in chemical synthesis and applications requiring electron-transfer processes (Yang et al., 2016; Han et al., 2014).
Organic Solar Cells and Electron Acceptor Applications
Silole derivatives have shown promise in organic solar cells, serving as core components for small-molecule electron acceptors. Their unique photoelectric properties contribute to high-performance organic solar cells, with reported power conversion efficiencies demonstrating the potential of silole-based materials in renewable energy applications (Zhang & Zhu, 2018).
Eigenschaften
CAS-Nummer |
139955-19-4 |
|---|---|
Molekularformel |
C4H5Si |
Molekulargewicht |
81.17 g/mol |
InChI |
InChI=1S/C4H5Si/c1-2-4-5-3-1/h1-3H,4H2 |
InChI-Schlüssel |
HUVLXVPNVPKSDP-UHFFFAOYSA-N |
SMILES |
C1C=CC=[Si]1 |
Kanonische SMILES |
C1C=CC=[Si]1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


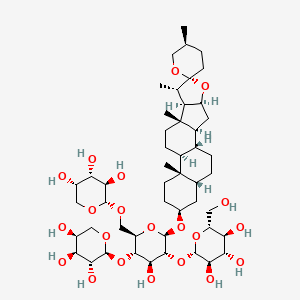
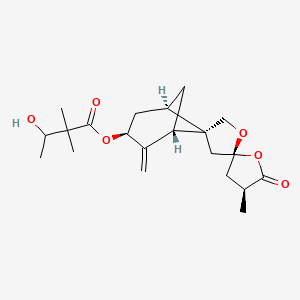
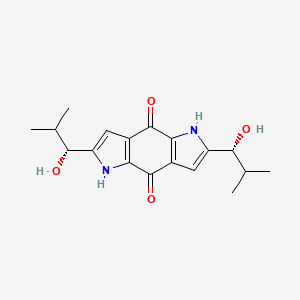
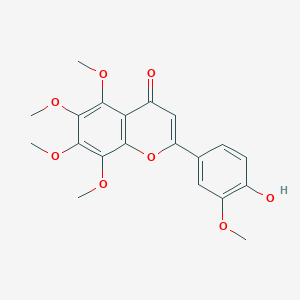
![(1R,2R,4S,10Z,13Z,16S)-5,18-diazapentacyclo[16.10.1.11,5.02,16.04,14]triaconta-10,13-diene](/img/structure/B1259717.png)
![(1R,4S,6S,9E,13R,14R)-13-hydroxy-4,9,13-trimethyl-17-methylidene-5,15-dioxatricyclo[12.3.1.04,6]octadec-9-en-16-one](/img/structure/B1259718.png)
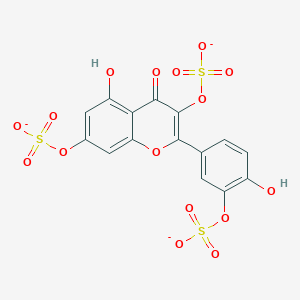
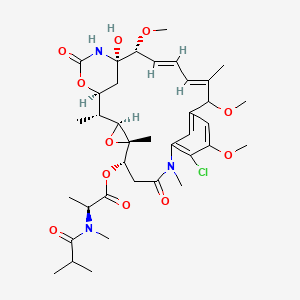

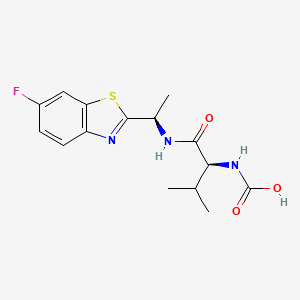
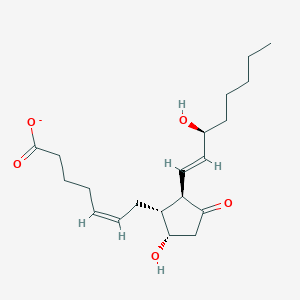
![9-Ethyl-4,6,9,10,11-pentahydroxy-7-[(2R,4S,5S,6S)-5-hydroxy-6-methyl-4-morpholin-4-yloxan-2-yl]oxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B1259731.png)
